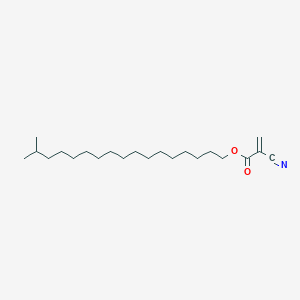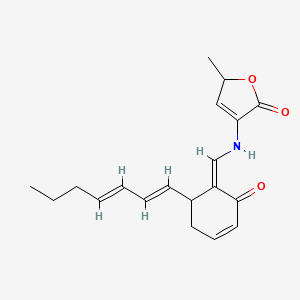
Peniamidienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peniamidienone is a natural product found in Penicillium with data available.
Scientific Research Applications
Plant Growth Regulation
Peniamidienone has been identified as a compound with plant growth-regulating properties. It was isolated from cultures of the fungus Penicillium sp. No. 13 and was found to exhibit weak inhibition of lettuce seedling growth (Kimura et al., 2000).
Nanotechnology in Biomedicine
While not directly related to Peniamidienone, research has shown significant progress in the field of phenolic-enabled nanotechnology (PEN), especially in biomedical applications. PEN, due to its accessibility, versatile reactivity, and biocompatibility, has been pivotal in particle engineering and the synthesis of nanohybrid materials for biosensing, bioimaging, and disease treatment (Wu et al., 2021).
Environmental Monitoring
The Phenological Eyes Network (PEN) was established to validate terrestrial ecological remote sensing data, focusing on seasonal changes in vegetation. The network employs core sensors to monitor ecosystem features like phenology, primary production, and leaf area index. This network is part of a broader biodiversity observation framework and contributes significantly to the remote sensing and long-term in situ monitoring of ecosystems (Nasahara & Nagai, 2015).
properties
Product Name |
Peniamidienone |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[[(Z)-[6-[(1E,3E)-hepta-1,3-dienyl]-2-oxocyclohex-3-en-1-ylidene]methyl]amino]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C19H23NO3/c1-3-4-5-6-7-9-15-10-8-11-18(21)16(15)13-20-17-12-14(2)23-19(17)22/h5-9,11-15,20H,3-4,10H2,1-2H3/b6-5+,9-7+,16-13- |
InChI Key |
AGEGFCGROUIHGU-TUFLQPMZSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C\1CC=CC(=O)/C1=C\NC2=CC(OC2=O)C |
Canonical SMILES |
CCCC=CC=CC1CC=CC(=O)C1=CNC2=CC(OC2=O)C |
synonyms |
6-(N-(5-methyl-2,5-dihydro-2-oxofuran-3-yl)aminomethylene)-5-((1E,3E)-1,3-heptadienyl)-2-cyclohexenone peniamidienone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![disodium;(3R,5R,6R)-3-[3-[(E)-[(2E)-2-(carbamoylhydrazinylidene)ethylidene]amino]-2-oxoimidazolidin-1-yl]-6-[[(2R)-2-(2-fluoro-4-hydroxyphenyl)-2-sulfonatoacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1248966.png)
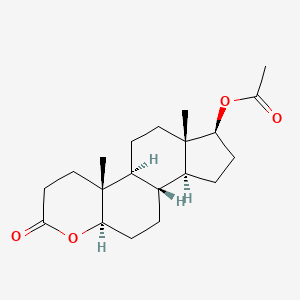
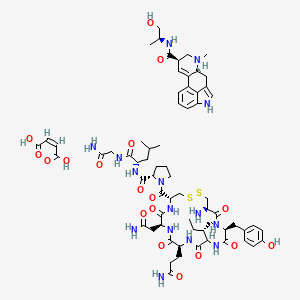
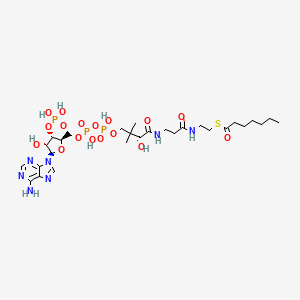
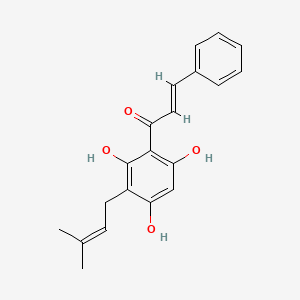
![(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide](/img/structure/B1248973.png)

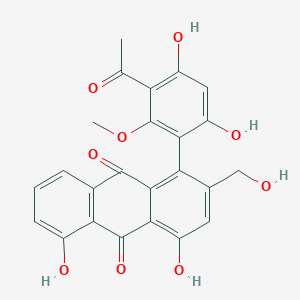
![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)
![Methyl 8-[2-[3-(hydroxymethyl)-4-oxooxetan-2-yl]ethyl]naphthalene-2-carboxylate](/img/structure/B1248982.png)

